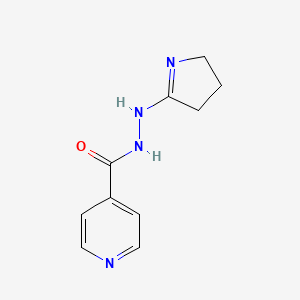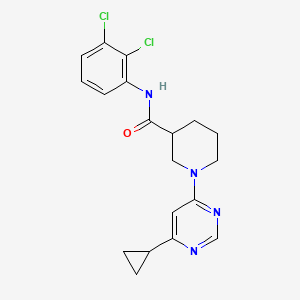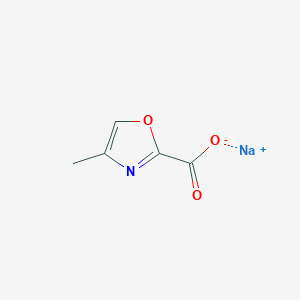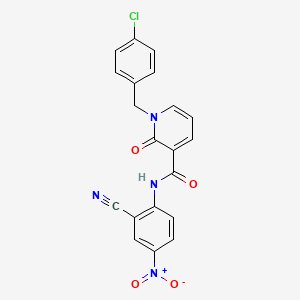
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPH is a heterocyclic compound that contains both pyrrole and pyridine rings in its structure.
Wirkmechanismus
The mechanism of action of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide involves the donation of a hydrogen atom from the pyrrole ring to a free radical, resulting in the formation of a stable N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide radical. This process is known as the N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide assay and is commonly used to evaluate the antioxidant activity of compounds. The N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide radical is purple in color, and the reduction in its intensity can be measured spectrophotometrically to determine the antioxidant activity of a compound.
Biochemical and Physiological Effects:
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been shown to possess antioxidant properties, which can help to prevent oxidative damage to cells and tissues. It has also been shown to possess anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases. In addition, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been shown to possess antitumor properties and has been used in the development of drugs for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide in lab experiments is that it is a stable and easy-to-use compound that can be readily synthesized. It is also a relatively inexpensive compound, making it accessible to researchers with limited resources. However, one of the limitations of using N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide is that it is not a physiological antioxidant, and its activity may not accurately reflect the antioxidant activity of compounds in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide. One of the areas of focus is the development of more potent and selective N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of focus is the development of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide-based materials for use in electronics and other applications. Additionally, there is a need for further research to better understand the mechanism of action and the physiological effects of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide.
Synthesemethoden
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide can be synthesized by the reaction of 2,3-dihydrofuran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide. The overall reaction mechanism involves the formation of a pyridine ring followed by the addition of a pyrrole ring to the intermediate.
Wissenschaftliche Forschungsanwendungen
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been shown to possess antioxidant properties and has been used in the development of drugs for the treatment of cancer, diabetes, and other diseases. In agriculture, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been used as a plant growth regulator and as a pesticide. In material science, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been used in the development of organic semiconductors and as a dye for solar cells.
Eigenschaften
IUPAC Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-10(8-3-6-11-7-4-8)14-13-9-2-1-5-12-9/h3-4,6-7H,1-2,5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGUXOJFAIJMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630769.png)

![2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2630772.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide](/img/structure/B2630774.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)






